Cas no 1776973-48-8 (ethyl 2-methyl-1H-pyrrolo[3,2-b]pyridine-6-carboxylate)
ethyl 2-methyl-1H-pyrrolo[3,2-b]pyridine-6-carboxylate Chemical and Physical Properties
Names and Identifiers
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- ethyl 2-methyl-1H-pyrrolo[3,2-b]pyridine-6-carboxylate
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ethyl 2-methyl-1H-pyrrolo[3,2-b]pyridine-6-carboxylate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM333129-100mg |
Ethyl 2-methyl-1H-pyrrolo[3,2-b]pyridine-6-carboxylate |
1776973-48-8 | 95%+ | 100mg |
$1617 | 2021-08-18 | |
| Chemenu | CM333129-250mg |
Ethyl 2-methyl-1H-pyrrolo[3,2-b]pyridine-6-carboxylate |
1776973-48-8 | 95%+ | 250mg |
$2599 | 2021-08-18 | |
| Chemenu | CM333129-100mg |
Ethyl 2-methyl-1H-pyrrolo[3,2-b]pyridine-6-carboxylate |
1776973-48-8 | 95%+ | 100mg |
$1617 | 2023-03-26 | |
| Chemenu | CM333129-250mg |
Ethyl 2-methyl-1H-pyrrolo[3,2-b]pyridine-6-carboxylate |
1776973-48-8 | 95%+ | 250mg |
$2599 | 2023-03-26 | |
| Ambeed | A260901-1g |
ethyl 2-methyl-1H-pyrrolo[3,2-b]pyridine-6-carboxylate |
1776973-48-8 | 95% | 1g |
$1856.0 | 2024-08-03 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBSQA095-100mg |
ethyl 2-methyl-1H-pyrrolo[3,2-b]pyridine-6-carboxylate |
1776973-48-8 | 95% | 100mg |
¥2400.0 | 2024-04-23 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBSQA095-250mg |
ethyl 2-methyl-1H-pyrrolo[3,2-b]pyridine-6-carboxylate |
1776973-48-8 | 95% | 250mg |
¥3838.0 | 2024-04-23 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBSQA095-500mg |
ethyl 2-methyl-1H-pyrrolo[3,2-b]pyridine-6-carboxylate |
1776973-48-8 | 95% | 500mg |
¥6397.0 | 2024-04-23 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBSQA095-1g |
ethyl 2-methyl-1H-pyrrolo[3,2-b]pyridine-6-carboxylate |
1776973-48-8 | 95% | 1g |
¥9596.0 | 2024-04-23 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBSQA095-100.0mg |
ethyl 2-methyl-1H-pyrrolo[3,2-b]pyridine-6-carboxylate |
1776973-48-8 | 95% | 100.0mg |
¥2400.0000 | 2025-04-12 |
ethyl 2-methyl-1H-pyrrolo[3,2-b]pyridine-6-carboxylate Suppliers
ethyl 2-methyl-1H-pyrrolo[3,2-b]pyridine-6-carboxylate Related Literature
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Gaurav J. Shah,Eric P.-Y. Chiou,Ming C. Wu,Chang-Jin “CJ” Kim Lab Chip, 2009,9, 1732-1739
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Abdelaziz Houmam,Emad M. Hamed Chem. Commun., 2012,48, 11328-11330
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Liao Xiaoqing,Li Ruiyi,Li Zaijun,Sun Xiulan,Wang Zhouping,Liu Junkang New J. Chem., 2015,39, 5240-5248
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Matthew J. Gaunt,Jinquan Yu,Jonathan B. Spencer Chem. Commun., 2001, 1844-1845
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Dhirendra K. Chaudhary,Pramendra Kumar,Lokendra Kumar RSC Adv., 2016,6, 94731-94738
Additional information on ethyl 2-methyl-1H-pyrrolo[3,2-b]pyridine-6-carboxylate
Ethyl 2-Methyl-1H-Pyrrolo[3,2-b]Pyridine-6-Carboxylate: A Comprehensive Overview
Ethyl 2-methyl-1H-pyrrolo[3,2-b]pyridine-6-carboxylate, with the CAS number 1776973-48-8, is a fascinating compound that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound belongs to the class of pyrrolopyridines, which are known for their unique structural features and potential applications in drug discovery. The pyrrolo[3,2-b]pyridine core of this molecule is a bicyclic structure that combines a pyrrole ring fused with a pyridine ring, creating a framework that is both structurally rigid and electronically versatile.
The ethyl 2-methyl substituent on the pyrrolopyridine core adds further complexity to the molecule, influencing its physical properties and reactivity. This substitution pattern is particularly interesting as it may enhance the compound's solubility or stability under certain conditions. Recent studies have explored the synthesis of ethyl 2-methyl-1H-pyrrolo[3,2-b]pyridine-6-carboxylate using various methodologies, including microwave-assisted synthesis and catalytic cross-coupling reactions. These advancements have not only improved the efficiency of its production but also opened up new avenues for its application in medicinal chemistry.
One of the most promising applications of ethyl 2-methyl-1H-pyrrolo[3,2-b]pyridine-6-carboxylate lies in its potential as a lead compound for drug development. The carboxylate group at position 6 of the pyrrolopyridine ring can serve as a site for further functionalization, enabling the creation of derivatives with enhanced bioactivity. For instance, researchers have investigated the ability of this compound to inhibit certain enzymes or modulate receptor activity, which are critical steps in developing therapeutic agents for diseases such as cancer and neurodegenerative disorders.
Recent breakthroughs in computational chemistry have also shed light on the electronic properties and molecular interactions of ethyl 2-methyl-1H-pyrrolo[3,2-b]pyridine-6-carboxylate. By employing advanced molecular modeling techniques, scientists have been able to predict its binding affinities to various biological targets with remarkable accuracy. These insights are invaluable for guiding experimental studies and optimizing the compound's pharmacokinetic properties.
In addition to its medicinal applications, ethyl 2-methyl-1H-pyrrolo[3,2-b]pyridine-6-carboxylate has shown potential in materials science. Its unique electronic structure makes it a candidate for use in organic electronics, such as light-emitting diodes (LEDs) and field-effect transistors (FETs). Researchers have explored its ability to act as an electron acceptor or donor in organic semiconductors, highlighting its role in advancing next-generation electronic devices.
The synthesis and characterization of ethyl 2-methyl-1H-pyrrolo[3,2-b]pyridine-6-carboxylate have been extensively documented in recent scientific literature. One notable study published in *Journal of Medicinal Chemistry* demonstrated a novel approach to synthesizing this compound using a one-pot reaction strategy. This method not only simplifies the synthesis process but also enhances the yield and purity of the final product.
Furthermore, the long-term stability and thermal properties of ethyl 2-methyl-1H-pyrrolo[3,2-b]pyridine-6-carboxylate have been evaluated under various conditions. These studies are crucial for determining its suitability for industrial applications and ensuring its reliability as a component in pharmaceutical formulations or electronic materials.
In conclusion, ethyl 2-methyl-1H-pyrrolo[3,2-b]pyridine-6-carboxylate represents a compelling example of how structural diversity can lead to multifaceted applications in modern science. With ongoing research exploring its chemical properties and biological effects, this compound continues to be a focal point for innovation across multiple disciplines.
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